molecular formula C11H13ClF3N B3375360 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride CAS No. 1095545-09-7

3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

Cat. No.: B3375360
CAS No.: 1095545-09-7
M. Wt: 251.67
InChI Key: IEMRSONLHAUTJX-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a fluorinated pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, which is attached to the 3-position of the pyrrolidine scaffold. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical research, particularly as an intermediate or active ingredient. The trifluoromethyl group confers metabolic resistance and lipophilicity, critical for optimizing pharmacokinetic profiles .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMRSONLHAUTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095545-09-7
Record name 3-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride typically involves the following steps:

    Formation of the Trifluoromethylated Phenyl Intermediate:

    Coupling with Pyrrolidine: The trifluoromethylated phenyl intermediate is then coupled with pyrrolidine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, enhancing drug efficacy .

Neuroprotective Effects

  • Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially influencing neurotransmitter systems and offering therapeutic avenues for diseases such as Alzheimer's and Parkinson's .

Case Studies

  • A study highlighted the synthesis of various trifluoromethyl-containing drugs that have received FDA approval, demonstrating the significance of the trifluoromethyl group in enhancing pharmacological properties .

Agricultural Chemistry

Agrochemical Formulation

  • 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is utilized in formulating agrochemicals. Its unique properties enhance the efficacy of pesticides and herbicides, contributing to improved crop protection strategies .

Material Science

Advanced Material Development

  • The compound is being explored for its potential in creating advanced materials, particularly polymers with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to these materials' stability and performance under various conditions .

Biochemical Research

Receptor Interaction Studies

  • In biochemical research, this compound acts as a valuable tool for studying receptor interactions and enzyme activities. Understanding these interactions is crucial for elucidating complex biological systems and pathways involved in various diseases .

Ligand Development

  • Investigations into its potential as a ligand in receptor studies have shown promise, indicating that it may play a role in enzyme inhibition assays and other biochemical applications.

Fluorinated Compound Research

Development of New Fluorinated Compounds

  • The trifluoromethyl group imparts distinct properties to the compound, making it a subject of interest for developing new fluorinated compounds with specialized functions. This research area focuses on leveraging the unique characteristics of fluorinated compounds to create innovative materials and drugs .

Comparative Analysis of Applications

Field Application Significance
Pharmaceutical DevelopmentKey intermediate for neurological drugsEnhances drug efficacy; potential neuroprotective effects
Agricultural ChemistryFormulation of pesticides and herbicidesImproves crop protection strategies
Material ScienceDevelopment of advanced polymersEnhances stability and performance under various conditions
Biochemical ResearchStudies on receptor interactions and enzyme activitiesAids understanding of complex biological systems
Fluorinated Compound ResearchDevelopment of new fluorinated compoundsExploits unique properties for innovative applications

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylphenyl-Substituted Pyrrolidines

Compound Name CAS Number Substituent Position (Phenyl) Substituent Position (Pyrrolidine) Similarity Score Molecular Formula Key Properties
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine HCl Not Provided 2-CF₃ 3 Reference C₁₁H₁₁ClF₃N High lipophilicity, steric hindrance at ortho position
3-(3-(Trifluoromethyl)Phenyl)Pyrrolidine HCl 1095545-12-2 3-CF₃ 3 0.71 C₁₁H₁₁ClF₃N Reduced steric hindrance; enhanced electronic effects
2-(3-(Trifluoromethyl)Phenyl)Pyrrolidine HCl 1197237-16-3 3-CF₃ 2 0.78 C₁₁H₁₁ClF₃N Altered ring conformation impacts receptor binding
(R)-2-(4-(Trifluoromethyl)Phenyl)Pyrrolidine HCl 1391407-62-7 4-CF₃ 2 1.00 C₁₁H₁₁ClF₃N Enantioselective activity; para-substitution improves solubility

Key Observations :

  • Ortho vs.
  • Pyrrolidine Position : 3-substituted pyrrolidines (target compound) exhibit distinct conformational flexibility compared to 2-substituted derivatives, affecting target engagement .

Heterocyclic Ring Variants

Compound Name CAS Number Core Ring Substituent Position (Phenyl) Similarity Score Molecular Formula Key Differences
4-(2-(Trifluoromethyl)Phenoxy)Piperidine HCl 823782-74-7 Piperidine 2-CF₃ (phenoxy) 0.78 C₁₂H₁₃ClF₃NO Ether linkage reduces basicity; larger ring alters pharmacokinetics
2-(3-(Trifluoromethyl)Phenyl)Morpholine HCl 31599-68-5 Morpholine 3-CF₃ 0.71 C₁₁H₁₁ClF₃NO Oxygen atom increases polarity and hydrogen-bonding capacity

Key Observations :

  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring increases conformational entropy but may reduce metabolic stability compared to pyrrolidine .

Functional Group Modifications

Compound Name CAS Number Functional Group Similarity Score Molecular Formula Impact on Properties
3-(4-Fluorophenoxy)Pyrrolidine HCl 23123-11-7 -O-C₆H₄F 0.64 C₁₀H₁₁ClFNO Lower lipophilicity; increased metabolic susceptibility
(S)-2-(3-(Trifluoromethoxy)Phenyl)Pyrrolidine HCl 1391427-96-5 -O-CF₃ 0.74 C₁₁H₁₃ClF₃NO Trifluoromethoxy group offers weaker electron-withdrawing effects than CF₃

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group is more electron-withdrawing, enhancing stability and acidity compared to -O-CF₃ .
  • Phenoxy vs.

Research Implications

  • Drug Design : The 2-CF₃ substitution in the target compound is optimal for balancing steric effects and lipophilicity in CNS-targeted therapies.
  • Synthetic Challenges : Ortho-substituted analogs require specialized catalysts for high-purity synthesis (e.g., palladium-mediated cross-coupling) .
  • Safety Profiles : Hydrochloride salts of pyrrolidines generally exhibit low acute toxicity, but substituent-dependent hepatotoxicity requires further study .

Biological Activity

3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, a compound characterized by the presence of a trifluoromethyl group and a pyrrolidine structure, has garnered significant attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, including increased potency and selectivity towards specific biological targets.

  • Chemical Formula: C11H12F3N·HCl
  • CAS Number: 1095545-09-7
  • Molecular Weight: 235.67 g/mol

The biological activity of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding affinity. Studies suggest that compounds with similar structures may act as enzyme inhibitors or receptor modulators, influencing various cellular pathways.

Biological Activity Overview

Research indicates that 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride exhibits several biological activities, including:

  • Anticonvulsant Activity: Preliminary studies have shown that derivatives of pyrrolidine compounds can inhibit sodium and calcium currents, contributing to their anticonvulsant effects. A related study reported that certain pyrrolidine derivatives provided significant protection in seizure models, suggesting potential therapeutic applications in epilepsy .
  • Antimicrobial Properties: Compounds structurally related to 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
  • Anti-inflammatory Effects: Some studies have explored the anti-inflammatory potential of pyrrolidine derivatives. The structural modifications, including trifluoromethyl substitutions, have been linked to enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of related compounds:

  • Anticonvulsant Efficacy:
    • A study evaluated various pyrrolidine derivatives for their anticonvulsant properties using established seizure models. Compounds showed varying degrees of efficacy, with some achieving over 75% protection against induced seizures .
  • Antimicrobial Activity:
    • In vitro evaluations revealed that certain pyrrole-containing compounds exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting significant antibacterial potential .
  • Inflammation Modulation:
    • Research on structurally similar compounds indicated strong anti-inflammatory effects comparable to established drugs like indomethacin, with effective doses (ED50) calculated to be around 9.17 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds related to 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride:

Compound NameBiological ActivityMIC (μg/mL)ED50 (μM)
3-(2-(Trifluoromethyl)Phenyl)pyrrolidineAnticonvulsant, Antimicrobial3.129.17
Pyrrole Benzamide DerivativesAntibacterial3.125N/A
Pyrimidine DerivativesAnti-inflammatoryN/A8.23

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Reactant of Route 2
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride

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